1,3,2-Benzodioxaphosphole,2-ethoxy-,2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Benzodioxaphosphole,2-ethoxy-,2-oxide is a chemical compound with the molecular formula C4H9O4PThis compound is characterized by its unique structure, which includes a phosphorus atom bonded to an ethoxy group and an oxo group within a dioxaphospholane ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,2-Benzodioxaphosphole,2-ethoxy-,2-oxide can be synthesized through various methods. One common approach involves the reaction of 2-chloro-2-oxo-1,3,2-dioxaphospholane with ethanol under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Benzodioxaphosphole,2-ethoxy-,2-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state derivatives.
Substitution: It can undergo substitution reactions where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized dioxaphospholane compounds .
Wissenschaftliche Forschungsanwendungen
1,3,2-Benzodioxaphosphole,2-ethoxy-,2-oxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3,2-Benzodioxaphosphole,2-ethoxy-,2-oxide involves its interaction with various molecular targets. In polymerization reactions, it acts as a monomer that undergoes ring-opening polymerization to form polyphosphoesters. The process is initiated by catalysts such as stannous octoate, leading to the formation of polymers with defined molecular structures . The coordination-insertion mechanism is a key pathway in these reactions .
Vergleich Mit ähnlichen Verbindungen
1,3,2-Benzodioxaphosphole,2-ethoxy-,2-oxide can be compared with other similar compounds, such as:
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: This compound has a similar structure but different functional groups.
2-Ethoxy-4-methyl-2-oxo-1,3,2-dioxaphospholane: This compound has an additional methyl group, which alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C8H9O4P |
---|---|
Molekulargewicht |
200.13 g/mol |
IUPAC-Name |
2-ethoxy-1,3,2λ5-benzodioxaphosphole 2-oxide |
InChI |
InChI=1S/C8H9O4P/c1-2-10-13(9)11-7-5-3-4-6-8(7)12-13/h3-6H,2H2,1H3 |
InChI-Schlüssel |
FBJABOYDMBHVMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP1(=O)OC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.